5-Amino-3-(trifluoromethyl)picolinic acid

Physicochemical profiling Regioisomer differentiation Salt/Form selection

5-Amino-3-(trifluoromethyl)picolinic acid (CAS 1260760-08-4, C₇H₅F₃N₂O₂, MW 206.12) is a regiospecifically substituted picolinic acid derivative bearing a primary amino group at the 5-position and an electron-withdrawing trifluoromethyl group at the 3-position of the pyridine ring. This substitution pattern places the –CF₃ group ortho to the carboxylic acid and meta to the amino group, creating a unique electronic environment that differentiates it from its positional isomers.

Molecular Formula C7H5F3N2O2
Molecular Weight 206.12 g/mol
Cat. No. B12283655
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Amino-3-(trifluoromethyl)picolinic acid
Molecular FormulaC7H5F3N2O2
Molecular Weight206.12 g/mol
Structural Identifiers
SMILESC1=C(C=NC(=C1C(F)(F)F)C(=O)O)N
InChIInChI=1S/C7H5F3N2O2/c8-7(9,10)4-1-3(11)2-12-5(4)6(13)14/h1-2H,11H2,(H,13,14)
InChIKeyZYPSMCOZZXTIHW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Amino-3-(trifluoromethyl)picolinic Acid: Sourcing Guide for a Regiospecific Fluorinated Pyridine Building Block


5-Amino-3-(trifluoromethyl)picolinic acid (CAS 1260760-08-4, C₇H₅F₃N₂O₂, MW 206.12) is a regiospecifically substituted picolinic acid derivative bearing a primary amino group at the 5-position and an electron-withdrawing trifluoromethyl group at the 3-position of the pyridine ring . This substitution pattern places the –CF₃ group ortho to the carboxylic acid and meta to the amino group, creating a unique electronic environment that differentiates it from its positional isomers [1]. It is commercially catalogued as a pharmaceutical reference standard—specifically, Apalutamide Impurity 76 (alternatively designated Impurity 87), used in analytical method validation and quality control for the prostate cancer drug apalutamide .

Why 5-Amino-3-(trifluoromethyl)picolinic Acid Cannot Be Replaced by a Generic Aminopicolinic Acid Analog


Aminopicolinic acid derivatives with identical molecular formulas (C₇H₅F₃N₂O₂) but different amino/trifluoromethyl substitution positions exhibit measurably distinct physicochemical properties that directly impact reactivity, purification, and regulatory application specificity. Differences in predicted pKa, boiling point, and established pharmaceutical reference standard designations mean that substituting one regioisomer for another without revalidation introduces risk in synthetic route reproducibility, analytical method accuracy, and regulatory compliance . The specific 5-amino-3-CF₃ arrangement also confers a unique hydrogen-bonding and electronic profile relevant to metal coordination chemistry and agrochemical auxin-mimicry SAR, as established in the broader 4-aminopicolinate herbicide patent literature [1].

Quantitative Differentiation Evidence: 5-Amino-3-(trifluoromethyl)picolinic Acid vs. Closest Analogs


Carboxylic Acid Acidity (pKa) Differentiation Among Regioisomeric Aminopicolinic Acids

The predicted pKa of 5-Amino-3-(trifluoromethyl)picolinic acid is 3.35±0.36, which is 0.52 log units more acidic than its 3-amino-5-CF₃ regioisomer (pKa 3.87±0.10) . It is also 1.43 log units more acidic than the 5-amino-4-CF₃ positional isomer (pKa 4.78±0.10) [1]. The 0.52 ΔpKa corresponds to an approximately 3.3-fold difference in acid dissociation constant (Ka), which is sufficient to alter ionization state at a given pH and affect solubility, salt formation, and chromatographic retention time. Compared to the non-fluorinated parent 5-aminopicolinic acid (pKa 1.33±0.50) , the introduction of the 3-CF₃ group shifts pKa upward by approximately 2 log units, reflecting the electron-withdrawing effect of the trifluoromethyl substituent ortho to the carboxylic acid.

Physicochemical profiling Regioisomer differentiation Salt/Form selection

Boiling Point Differentiation for Purification Strategy Selection

The predicted boiling point of 5-Amino-3-(trifluoromethyl)picolinic acid is 378.2±42.0 °C , which is 26.7 °C higher than that of its regioisomer 3-amino-5-(trifluoromethyl)picolinic acid (351.5±42.0 °C) . This boiling point difference reflects altered intermolecular hydrogen-bonding networks arising from the different spatial arrangement of the amino and carboxylic acid groups. The target compound also boils 104.5 °C higher than 5-(trifluoromethyl)picolinic acid (273.7±40.0 °C), which lacks the amino group entirely , and 42.6 °C lower than the non-fluorinated 5-aminopicolinic acid (420.8±30.0 °C) .

Purification Distillation Volatility

Unique Pharmaceutical Reference Standard Designation: Apalutamide Impurity 76/87

5-Amino-3-(trifluoromethyl)picolinic acid is specifically designated as Apalutamide Impurity 76 (also catalogued as Apalutamide Impurity 87) and is supplied as a characterized reference standard for HPLC method validation and quality control of the prostate cancer drug apalutamide . Its regioisomer 3-amino-5-(trifluoromethyl)picolinic acid (CAS 1214370-77-0) and positional isomer 5-amino-4-(trifluoromethyl)picolinic acid (CAS 1805966-73-7) are not listed among apalutamide impurities in the published forced degradation and impurity profiling studies [1]. The nitrile analog 5-amino-3-(trifluoromethyl)picolinonitrile (CAS 573762-62-6) is independently catalogued as Apalutamide Impurity 10 and serves a distinct role as a key synthetic intermediate rather than a degradation product .

Pharmaceutical QC Reference standard AND A regulatory

Trifluoromethyl-Induced Lipophilicity and Metabolic Stability Enhancement Over Non-Fluorinated Analogs

The presence of the trifluoromethyl group at the 3-position of 5-Amino-3-(trifluoromethyl)picolinic acid constitutes a well-established class-level advantage over non-fluorinated 5-aminopicolinic acid. Trifluoromethyl substitution on pyridine rings has been demonstrated across multiple medicinal chemistry and agrochemical SAR campaigns to increase logP by approximately 0.5–1.0 units and to confer resistance to cytochrome P450-mediated oxidative metabolism [1]. This principle is explicitly leveraged in the 4-aminopicolinate herbicide patent family (Dow AgroSciences), where trifluoromethyl-substituted analogs exhibit superior weed control spectrum and crop selectivity compared to halogen-only substituted analogs [2]. The methyl ester derivative (CAS 1806983-21-0) is used as a pharmaceutical intermediate specifically to exploit the enhanced membrane permeability conferred by the –CF₃ group [3]. Note: quantitative logP or metabolic stability data specific to the free acid form versus non-fluorinated 5-aminopicolinic acid in a single comparative study were not identified in the current search; this evidence is class-level inference only.

Lipophilicity Metabolic stability Fluorine SAR

Dual Functional Group Architecture Enabling Orthogonal Derivatization Not Possible with Deaminated or Decarboxylated Analogs

5-Amino-3-(trifluoromethyl)picolinic acid possesses both a free carboxylic acid (–COOH) at the 2-position and a primary amine (–NH₂) at the 5-position, enabling orthogonal derivatization strategies (e.g., amide coupling at –COOH with the –NH₂ group protected, or vice versa). This contrasts with 5-(trifluoromethyl)picolinic acid (CAS 80194-69-0), which lacks the amino group and therefore cannot participate in amine-directed reactions such as reductive amination, diazotization, or amide bond formation via the pyridine ring . Similarly, the nitrile analog 5-amino-3-(trifluoromethyl)picolinonitrile (CAS 573762-62-6) contains –CN in place of –COOH, requiring hydrolysis to access the carboxylic acid functionality . The target compound thus represents the most synthetically versatile member of this analog series for medicinal chemistry elaboration, particularly for constructing amide libraries or metal-chelating ligands where both the carboxylic acid (O,O-bidentate) and the pyridine nitrogen (with amino group electronic modulation) participate in coordination .

Synthetic intermediate Orthogonal reactivity Metal coordination

Procurement-Driven Application Scenarios for 5-Amino-3-(trifluoromethyl)picolinic Acid


Apalutamide ANDA Analytical Method Development and Quality Control

Procurement of 5-Amino-3-(trifluoromethyl)picolinic acid as a characterized reference standard (Apalutamide Impurity 76/87) enables direct use in HPLC method validation, system suitability testing, and impurity quantification for abbreviated new drug applications (ANDA) referencing apalutamide. The compound's documented identity in forced degradation studies [1] supports ICH-compliant stability-indicating method development without the burden of in-house impurity synthesis and structural confirmation. No regioisomeric aminopicolinic acid can substitute in this role, as impurity designation is structurally specific .

Regiospecific Building Block for Kinase Inhibitor and Receptor Modulator Libraries

The orthogonal –COOH and –NH₂ functionalities, combined with the –CF₃ group's documented enhancement of target binding and metabolic stability [2], make this compound a strategic choice for constructing focused libraries of picolinamide-based or picolinate ester-based bioactive molecules. Users synthesizing analogs of known picolinamide pharmacophores (e.g., BACE inhibitors, mGluR modulators, or synthetic auxin herbicides) benefit from the ability to independently derivative each functional group . The measured pKa difference of 0.52 units versus the 3-amino-5-CF₃ regioisomer must be accounted for in reaction optimization and salt selection.

Transition Metal Coordination Chemistry and Catalysis Research

5-Amino-3-(trifluoromethyl)picolinic acid serves as a bidentate N,O-chelating ligand via the pyridine nitrogen and the deprotonated carboxylic acid, with the –NH₂ group providing an additional hydrogen-bond donor/acceptor site and the –CF₃ group modulating the electron density at the metal center . This combination of electronic effects is regiospecifically defined; the 3-amino-5-CF₃ isomer presents the –NH₂ group adjacent to the carboxylic acid (competing as a potential ligand donor), while the 5-amino-4-CF₃ isomer places the –CF₃ group para to the ring nitrogen, altering the chelate's Lewis basicity . Users studying structure-property relationships in metal-organic frameworks or homogeneous catalysis should procure the specific regioisomer required by their design hypothesis.

Agrochemical Lead Discovery: Synthetic Auxin Herbicide Scaffold Exploration

The 4-aminopicolinate patent literature establishes that aminopicolinic acids bearing trifluoromethyl substituents at the 3-, 5-, or 6-positions exhibit potent herbicidal activity through auxin receptor (AFB5) binding, with superior crop selectivity compared to halogen-only analogs [2]. While specific in vivo herbicidal IC₅₀ data for 5-Amino-3-(trifluoromethyl)picolinic acid itself were not identified in the current search, the compound's substitution pattern is explicitly within the scope of the Dow AgroSciences patent claims, making it a relevant intermediate for proprietary herbicide discovery programs. Its boiling point and pKa differentiation from other regioisomers inform formulation and tank-mix compatibility studies.

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